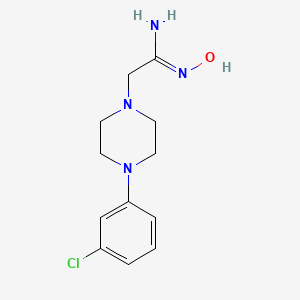

4-(3-Chlorophenyl)-1-Piperazineacetamidoxime

Vue d'ensemble

Description

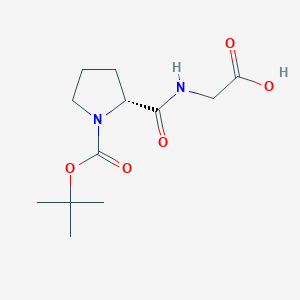

4-(3-Chlorophenyl)-1-Piperazineacetamidoxime (4-CPAP) is an organic compound of the piperazine family, and is a derivative of the amino acid phenylalanine. It is a white, odourless, crystalline solid with a melting point of 135-137 °C. 4-CPAP was first synthesized in the 1970s, and since then has been used in a variety of scientific research applications.

Applications De Recherche Scientifique

Anxiogenic Effects and Serotonin Receptor Activation

- 4-(3-Chlorophenyl)-1-Piperazineacetamidoxime (mCPP) has been studied for its anxiogenic-like effects, which are mediated by the activation of serotonin (5-HT1C) receptors. It has been found to decrease social interaction in rats, indicating its potential in studying anxiety-related behaviors and serotonin receptor functions (Whitton & Curzon, 2005).

Structural and Electronic Properties

- Research has been conducted on the structural and electronic properties of similar compounds, like 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride. This includes investigations into molecular electrostatic potential, frontier orbital analysis, and vibrational analysis, which are essential for understanding the compound's potential in drug development (Bhat et al., 2018).

Anticancer and Antituberculosis Potential

- Derivatives of this compound have been synthesized and shown promising anticancer and antituberculosis activities. Studies have indicated their effectiveness against certain cancer cell lines and tuberculosis strains, highlighting their therapeutic potential (Mallikarjuna et al., 2014).

Anticonvulsant and Antinociceptive Activities

- Research on derivatives of this compound has shown potential anticonvulsant and analgesic properties. These derivatives have been evaluated in models of epilepsy and neuropathic pain, demonstrating significant activities and suggesting a role in the development of new treatments for these conditions (Góra et al., 2021).

In Vitro Antitumor Activity

- Some derivatives of this compound have shown promising antiproliferative properties against breast cancer cells. This suggests its potential use in developing anticancer drugs (Yurttaş et al., 2014).

Synthesis and Drug Development

- The synthesis of compounds related to this compound has been a focus, with studies exploring methods to efficiently create these compounds for potential therapeutic applications. This includes research into antihistamines like clocinizine and chlorcyclizine (Narsaiah & Narsimha, 2011).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .

Mode of Action

Similar compounds have been found to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Biochemical Pathways

Similar compounds have been found to act as inhibitors of radical chain oxidation of organic compounds .

Pharmacokinetics

Similar compounds have been found to have acceptable absolute bioavailability, with substantial variability in time to maximum plasma concentration .

Result of Action

Similar compounds have been found to have potent antileishmanial and antimalarial activities .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action of chemical compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, “3-Chlorophenylhydrazine hydrochloride” is classified as Acute Tox. 4; Resp. Sens. 1; H302, H334, which means it is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Orientations Futures

The future directions in the study of piperazine derivatives and similar compounds involve further exploration of their synthesis, properties, and potential applications . There is ongoing interest in developing new methods for the synthesis of these compounds and in studying their biological and pharmaceutical activities .

Propriétés

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN4O/c13-10-2-1-3-11(8-10)17-6-4-16(5-7-17)9-12(14)15-18/h1-3,8,18H,4-7,9H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAAMUBGIXIHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=NO)N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90698430 | |

| Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261623-65-8 | |

| Record name | [4-(3-Chlorophenyl)piperazin-1-yl]-N'-hydroxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90698430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

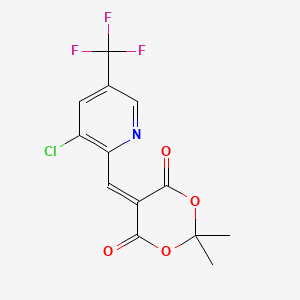

![(E)-2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-dimethoxypropane-1,3-diimine](/img/structure/B3034884.png)

![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)

![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

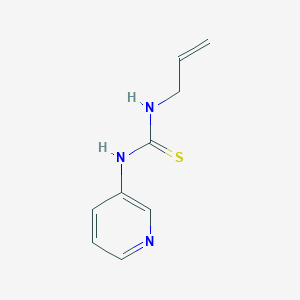

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)